

Introduction: The Versatility of a Core Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Piperidinopropanol*

Cat. No.: *B032782*

[Get Quote](#)

4-Piperidinopropanol (CAS No. 7037-49-2), also known by its IUPAC name 3-(Piperidin-4-yl)propan-1-ol, is a bifunctional organic compound featuring a piperidine ring and a propanol side chain.^[1] This structure is of significant interest to medicinal chemists and drug development professionals. The piperidine moiety is a ubiquitous scaffold found in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.^{[2][3]} The presence of a primary alcohol group provides a reactive handle for further chemical modification, making **4-Piperidinopropanol** a valuable and versatile building block for synthesizing complex molecules and diverse compound libraries.^{[4][5]} This guide provides a technical overview of its properties, synthesis, analysis, applications, and safety protocols, tailored for researchers in the pharmaceutical sciences.

Physicochemical & Structural Properties

Understanding the fundamental properties of **4-Piperidinopropanol** is critical for its effective use in synthesis and formulation. The molecule's characteristics are derived from its two primary functional groups: the basic secondary amine within the piperidine ring and the nucleophilic primary alcohol.

Table 1: Physicochemical Properties of **4-Piperidinopropanol**

Property	Value	Source(s)
CAS Number	7037-49-2	[1] [6] [7]
Molecular Formula	C ₈ H ₁₇ NO	[1] [6] [8]
Molecular Weight	143.23 g/mol	[1] [6] [8]
Appearance	White to light yellow solid	[6] [9]
Melting Point	65 °C (lit.)	[6] [8] [9]
Boiling Point	235 °C (lit.)	[6] [8] [9]
Density	0.929 g/cm ³	[6] [8] [9]
Flash Point	90 °C	[6] [8] [9]
pKa	15.16 ± 0.10 (Predicted)	[6] [9]
Storage Temperature	2–8 °C, under inert gas	[6] [9]

Synthesis: From Pyridine to Piperidine

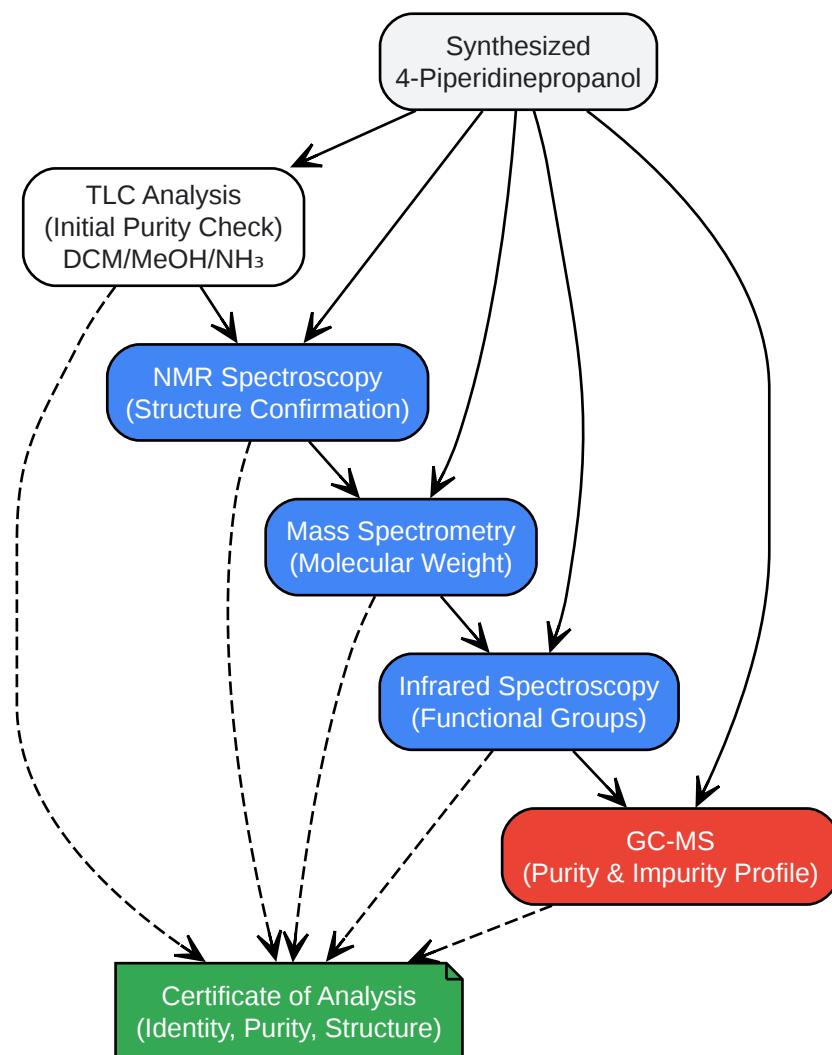
The most common and efficient synthesis of **4-Piperidinopropanol** involves the catalytic hydrogenation of its aromatic precursor, 4-Pyridinepropanol. This reaction reduces the pyridine ring to a saturated piperidine ring.

Causality of Experimental Design

The choice of a platinum-based catalyst, such as Platinum(IV) oxide (Adam's catalyst), is crucial for this transformation. Platinum is highly effective for the hydrogenation of aromatic heterocycles. The reaction is typically performed under a hydrogen atmosphere in an acidic methanolic solution.[\[6\]](#) The acidic conditions (provided by hydrochloric acid) protonate the pyridine nitrogen, which activates the ring towards reduction and improves the substrate's solubility. Methanol is selected as the solvent due to its ability to dissolve the starting material and its compatibility with the reaction conditions. The workup procedure is designed to first remove the heterogeneous catalyst by filtration, neutralize the acid, and then extract the free base product into an organic solvent for purification.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Catalytic hydrogenation workflow for **4-Piperidinopropanol** synthesis.


Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methods.[6]

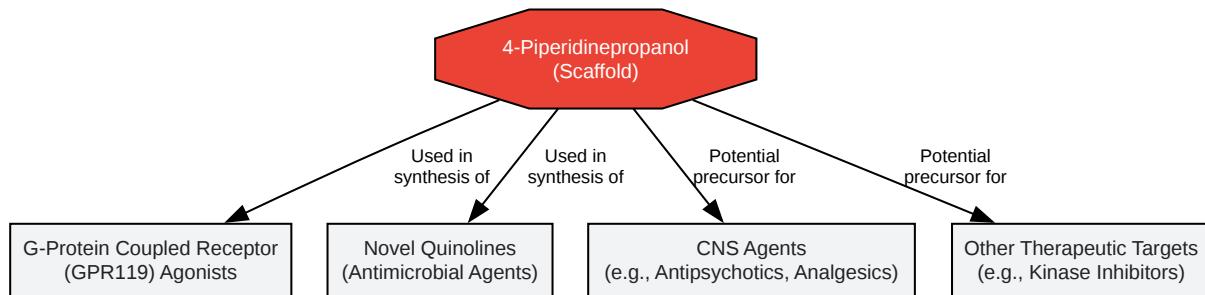
- Reaction Setup: Under an argon atmosphere, add Platinum(IV) oxide (1.45 g, 6.4 mmol) to a solution of 4-pyridinepropanol (10.0 g, 72.89 mmol) in methanol (110 mL) and 32% hydrochloric acid (18 mL).
- Hydrogenation: Vigorously stir the reaction mixture under a low-pressure hydrogen atmosphere (8 kPa) for 46 hours at room temperature.
- Catalyst Removal: Upon reaction completion, remove the platinum catalyst via filtration through a pad of Celite.
- Solvent Removal: Remove the volatile solvents (methanol, water, excess HCl) from the filtrate by distillation under reduced pressure. This will yield an oily residue.
- Neutralization and Extraction: Dissolve the oily residue in an aqueous solution of 15% sodium hydroxide (80 mL). Extract the aqueous layer with dichloromethane (1 x 150 mL, then 3 x 100 mL).
- Washing and Drying: Combine the organic phases, wash with deionized water (20 mL), and dry over anhydrous sodium sulfate.
- Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure. Dry the resulting solid under vacuum to yield 3-(4-piperidinyl)-1-propanol as a white crystalline solid (typical yield: ~10.3 g, 98%).[6]

Analytical Characterization and Quality Control

Confirming the identity and purity of synthesized **4-Piperidinopropanol** is essential. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for quality control of **4-Piperidinopropanol**.


Table 2: Spectroscopic Data for Characterization

Technique	Data and Interpretation
¹ H NMR	(300 MHz, CD ₃ OD) δ (ppm): 3.56 (t, 2H, J=6.6 Hz, -CH ₂ OH), 3.04 (td, 2H, J=12.4, 2.9 Hz), 2.59 (dt, 2H, J=12.4, 2.6 Hz), 1.74 (br d, 2H, J≈13.4 Hz), 1.53-1.63 (m, 2H), 1.36-1.49 (m, 1H), 1.27-1.36 (m, 2H), 1.08-1.23 (m, 2H). The triplet at 3.56 ppm is characteristic of the methylene protons adjacent to the hydroxyl group.[6]
¹³ C NMR	(75 MHz, CD ₃ OD) δ (ppm): 64.0, 47.9, 38.0, 35.2, 34.8, 31.5. The peak at 64.0 ppm corresponds to the carbon bearing the hydroxyl group (-CH ₂ OH).[6]
Mass Spec.	(ESI, MeOH) m/z (%): 144 (100) [M+H] ⁺ . This confirms the molecular weight of the compound (143.23 g/mol).[6]
IR Spec.	(Nujol) Characteristic absorption peaks at 3290 cm ⁻¹ (O-H stretch) and 1320 cm ⁻¹ (C-N stretch). [6]
TLC	R _f = 0.2 (Eluent: dichloromethane/methanol/28% ammonia = 50:10:1).[6]

For more rigorous purity assessment and detection of trace-level impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[10][11] A validated GC-MS method can effectively separate and identify volatile and semi-volatile impurities that may not be visible by NMR.[12]

Applications in Drug Discovery

The true value of **4-Piperidinopropanol** lies in its application as a versatile intermediate for the synthesis of novel therapeutic agents. The piperidine ring serves as a robust scaffold, while the propanol tail allows for diverse functionalization strategies.

[Click to download full resolution via product page](#)

Caption: Role of **4-Piperidinopropanol** as a key building block in drug discovery.

- **G-Protein Coupled Receptor (GPR119) Agonists:** **4-Piperidinopropanol** is explicitly used in the synthesis of GPR119 agonists that are based on a bicyclic amine scaffold.[6][9] GPR119 is a target of interest for the treatment of type 2 diabetes and other metabolic disorders.
- **Antimicrobial Agents:** The compound serves as a key intermediate in the development of novel quinoline derivatives that exhibit antimicrobial activities.[6][9] This highlights its utility in addressing infectious diseases.
- **Broader Pharmaceutical Potential:** The piperidine nucleus is a cornerstone in drug discovery, appearing in drugs targeting the central nervous system, inflammation, and cancer.[4][13][14] As a functionalized piperidine, **4-Piperidinopropanol** is an ideal starting point for library synthesis to explore these and other therapeutic areas.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with **4-Piperidinopropanol**.

- **Hazard Identification:** The compound is classified as an irritant.[6][15]
 - **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]
 - **Signal Word:** Warning.[6][9]

- GHS Pictogram: GHS07 (Exclamation Mark).[6]
- Precautionary Measures & Handling:
 - Work in a well-ventilated area or under a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
 - Avoid breathing dust or vapors.[16]
 - Wash hands thoroughly after handling.
 - In case of contact with eyes, rinse cautiously with water for several minutes.[16]
- Storage:
 - Store in a tightly closed container in a dry and well-ventilated place.
 - For long-term stability, store under an inert gas (e.g., Nitrogen or Argon) at 2–8 °C.[6][9]

References

- **4-piperidinepropanol** - ChemBK.
- piperidine-4-propanol | 7037-49-2 - ChemicalBook.
- **4-Piperidinepropanol.HCl** CAS NO.
- **4-Piperidinepropanol** - Substance Details - SRS | US EPA.
- SAFETY D
- **4-Piperidinepropanol** | CAS 7037-49-2 | SCBT.
- Piperidine-4-propanol - Pipzine Chemicals.
- piperidine-4-propanol Nine Chongqing Chemdad Co. , Ltd.
- piperidine-4-propanol | 7037-49-2 - ChemicalBook.
- Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem - NIH.
- 7037-49-2 | 3-(piperidin-4-yl)propan-1-ol - Capot Chemical.
- 3-(Piperidin-4-yl)propan-1-ol , 97% , 7037-49-2 - CookeChem.
- N-Methyl-4-piperidinol (106-52-5) 1H NMR spectrum - ChemicalBook.
- **4-Piperidinepropanol** | 7037-49-2 - Sigma-Aldrich.
- CAS No : 104-58-5 | Product Name : 1-Piperidinepropanol | Pharmaffili
- Material Safety D

- emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives
- SAFETY D
- 104-58-5|3-(Piperidin-1-yl)propan-1-ol - BLDpharm.
- SAFETY D
- SAFETY D
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)pyrrolidine
- Pharmacological Applications of Piperidine Derivatives
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information
- Analytical Methods - RSC Publishing.
- 1-Piperidinepropanol | CAS#:104-58-5 | Chemsoc.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications (PDF)
- 1-Piperidinepropanol structure and functional groups - Benchchem.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications
- Exploring the Potential of Piperidine Derivatives
- ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034301)
- PIPERIDINE - CAMEO Chemicals - NOAA.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - NIH.
- GC-MS analysis of the active compound in ethanol extracts of white pepper (*Piper nigrum* L.) and pharmacological effects - Cellular, Molecular and Biomedical Reports.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. piperidine-4-propanol | 7037-49-2 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. 3-(Piperidin-4-yl)propan-1-ol , 97% , 7037-49-2 - CookeChem [cookechem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. cmbr-journal.com [cmbr-journal.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. piperidine-4-propanol Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 16. gustavus.edu [gustavus.edu]
- 17. lgcstandards.com [lgcstandards.com]
- To cite this document: BenchChem. [Introduction: The Versatility of a Core Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032782#4-piperidinepropanol-cas-number-7037-49-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com